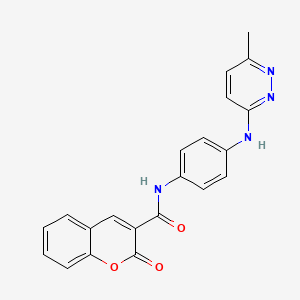
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MPC-3100, is a novel small molecule that has attracted considerable attention in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
科学的研究の応用
Synthesis and Molecular Docking
A study elaborated on the synthesis of various compounds, including chromene and quinoline moieties, and evaluated their effects against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Molecular docking studies of these compounds with Bcl-2 protein revealed good binding affinity, suggesting potential applications in cancer research. The structure-activity relationship analysis indicated that the integration of chromene and quinoline moieties enhances anti-proliferative activities (Parveen et al., 2017).
Chemosensor Application
In another study, the compound demonstrated significant potential as a highly selective fluorescence chemosensor for Cu2+ and H2PO4− ions. The sensor showed an "on-off-on" fluorescence response with specific binding stoichiometry, offering a novel approach for detecting these ions with high sensitivity and selectivity, highlighting its utility in environmental and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Activities
Further research has led to the development of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized via an environmentally benign procedure under microwave irradiation. These compounds were evaluated for antimicrobial activity against various bacterial strains, showing significant antibacterial and antifungal activities, and indicating their potential in developing new antimicrobial agents (Raval et al., 2012).
Crystal Structure Analysis
Crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provided insights into their planar molecular conformation and exhibited anti conformations with respect to the amide C—N rotamer. This research contributes to understanding the structural requirements for pharmacological activity, aiding in the design of more effective molecules (Gomes et al., 2015).
作用機序
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects various biochemical pathways. One of the key pathways is tumor angiogenesis , the process by which tumors form new blood vessels . By inhibiting tyrosine kinases, the compound can block the formation of these blood vessels, thereby inhibiting tumor growth .
Pharmacokinetics
Similar compounds have been shown to possess more cytotoxic activity than the reference drug (ie, imatinib) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance its bioavailability and efficacy .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been shown to inhibit in vivo angiogenesis, effectively blocking the formation of blood vessels in the chick chorioallantoic membrane (CAM) model . Additionally, it exhibits DNA cleavage abilities, altering DNA replication and inhibiting the growth of tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine the compound’s potency as an anticancer agent
特性
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSWKDGENVMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

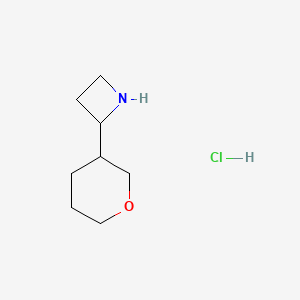
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

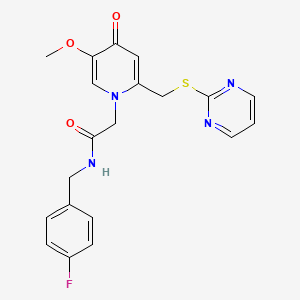
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

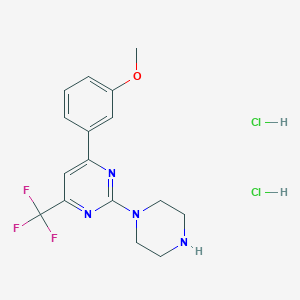
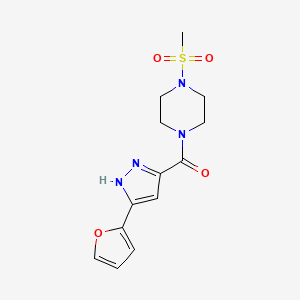

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
